9-Methoxycamptothecin
Overview
Description
9-Methoxycamptothecin (MCPT) is an alkaloid isolated from Camptotheca acuminata . It has antitumor activities through topoisomerase inhibition . MCPT induces strong G2/M arrest and apoptosis in cancer .
Molecular Structure Analysis
The molecular weight of 9-Methoxycamptothecin is 378.38 . Its chemical formula is C21H18N2O5 . The structure of 9-Methoxycamptothecin includes a pyrrolo (3, 4- β )-quinoline group along with α -hydroxy lactone .Chemical Reactions Analysis
While specific chemical reactions involving 9-Methoxycamptothecin are not detailed in the search results, it’s known that this compound interacts with topoisomerase I, an enzyme that relieves the torsional stresses of supercoiled DNA .Scientific Research Applications
Production and Isolation
- Endophytic Fungal Production : Endophytic fungi from Apodytes dimidiata, specifically Fusarium solani strains, can produce 9-methoxycamptothecin (9-MCPT), highlighting a potential avenue for its sustainable production (Shweta et al., 2010).
- Isolation from Nothapodytes foetida : Techniques such as semipreparative HPLC have been developed for isolating 9-MCPT from the aerial parts of Nothapodytes foetida, simplifying the extraction process (Puri et al., 2005).
Anticancer Activity
- Induction of Apoptosis in Cancer Cells : Studies indicate that 9-MCPT induces apoptosis in murine sarcoma S180 cells, suggesting its potential as an anticancer agent. The apoptosis mechanism involves mitochondrial pathways (Liao et al., 2011).
- TNFα and Fas/FasL Pathways : 9-MCPT induces apoptosis in cancer cells through the TNFα and Fas/FasL pathways, accompanied by oxidative stress and G2/M cell cycle arrest. This suggests a multifaceted mechanism in tumor growth suppression (Wang et al., 2013).
Topoisomerase Inhibition
- DNA Binding Properties : Studies demonstrate that 9-MCPT exhibits significant antitumor activity by inhibiting topoisomerase I (Topo I) and binding to DNA, particularly through minor groove binding. This mechanism is linked to its strong antitumor effects (Wang et al., 2019).
Biosynthesis and Derivatization
- Biosynthesis in Camptotheca acuminata : Research indicates that Camptotheca acuminata seedlings can convert exogenous camptothecin into 10-hydroxycamptothecin and 9-MCPT. This finding suggests a novel method for synthesizing camptothecin derivatives (Sun et al., 2019).
- Correlation with Other Metabolites : Analysis of Camptotheca acuminata has shown significant positive correlations between camptothecin, 9-MCPT, and other derivatives, indicating similar biosynthetic pathways and potential synergistic effects in planta (Kusari et al., 2011).
Antitumor Properties
- Cell Cycle Arrest : MONCPT, a derivative of 9-MCPT, shows potent antitumor activity by causing cell cycle arrest in G2/M phase in cancer cells. This action is associated with specific changes in cell cycle regulators (Zhang et al., 2010).
- Antiangiogenesis Response : MONCPT also exhibits antiangiogenic properties, inhibiting angiogenesis in human endothelial cells and in chick embryo chorioallantoic membrane assays, contributing to its antitumor activity (Yang et al., 2006).
Safety And Hazards
Future Directions
While specific future directions for 9-Methoxycamptothecin are not detailed in the search results, there is ongoing research into the production of camptothecin and related compounds using biotechnological approaches . This could potentially lead to more efficient and sustainable methods of producing 9-Methoxycamptothecin in the future.
properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDZFTCKLZTF-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192292 | |
Record name | 9-Methoxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxycamptothecin | |
CAS RN |
39026-92-1 | |
Record name | 9-Methoxycamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39026-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methoxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxycamptothecin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methoxycamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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